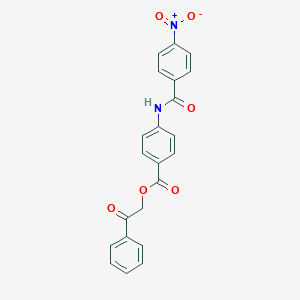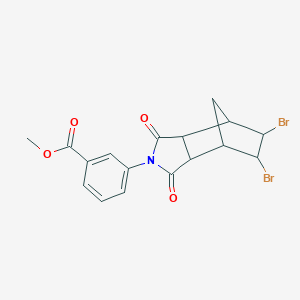
Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a benzyl group, a 4-methylphenyl group, and a 1,3-dioxo-5-isoindolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of benzyl chloride with 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent .
Comparison with Similar Compounds
- Benzylphenyl sulfide
- 4-methylbenzyl sulfide
- Di(4-methylphenyl) sulfide
Comparison: Compared to these similar compounds, Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its isoindolinecarboxylate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy as an antimicrobial agent .
Properties
Molecular Formula |
C23H17NO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H17NO4/c1-15-7-10-18(11-8-15)24-21(25)19-12-9-17(13-20(19)22(24)26)23(27)28-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
InChI Key |
YRKNPSJLNAOHQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate](/img/structure/B340241.png)


![2-{3-Nitrophenyl}-2-oxoethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340245.png)
![Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340246.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B340248.png)


![Isopropyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B340253.png)
![Isobutyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B340254.png)

![2-(4-Methylphenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B340257.png)


